molecular formula C4H5BrF2 B2823223 1-Bromo-1-(difluoromethyl)cyclopropane CAS No. 2551118-10-4

1-Bromo-1-(difluoromethyl)cyclopropane

Cat. No. B2823223
CAS RN: 2551118-10-4
M. Wt: 170.985
InChI Key: LAWLOXHDOKTFKS-UHFFFAOYSA-N
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Description

“1-Bromo-1-(difluoromethyl)cyclopropane” is a chemical compound with the CAS Number: 2551118-10-4 . It has a molecular weight of 170.98 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H5BrF2/c5-4(1-2-4)3(6)7/h3H,1-2H2 . This indicates that the molecule consists of 4 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 fluorine atoms .

Scientific Research Applications

Palladium-Catalyzed Ring Enlargement

A key application involves the palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes, a reaction facilitated under mild conditions, offering a new pathway for synthesizing cyclobutenes from cyclopropanes. This process is significant for constructing complex cyclic structures, with a plausible reaction mechanism proposed based on deuterium labeling experiments (Shi, Liu, & Tang, 2006).

C-Alkynylation of Cyclopropanols

Another application is the C-alkynylation of cyclopropanols with 1-bromo-1-alkynes, providing easy access to synthetically useful alk-4-yn-1-ones. This method significantly broadens the utility of attractively functionalized cyclopropanols as a new class of homoenolate equivalent in C-C bond formation, demonstrating the compound's versatility in synthetic organic chemistry (Murali, Rao, & Cha, 2015).

Synthesis of 1H-Cyclopropa[b]phenanthrene

1-Bromo-1-(difluoromethyl)cyclopropane also plays a role in the synthesis of specialized organic compounds such as 1H-Cyclopropa[b]phenanthrene, showcasing its importance in the preparation of cycloproparene synthons and further emphasizing its utility in complex organic syntheses (Billups et al., 1984).

Access to Various 1‐Cyclopropylcyclopropane Derivatives

Research also highlights convenient access to various 1-cyclopropylcyclopropane derivatives, demonstrating the compound's versatility in generating bicyclopropyl derivatives without rearrangement, which is crucial for further chemical transformations and applications in synthetic chemistry (Meijere et al., 2010).

Hydrodehalogenation of 1,1-Dihalocyclopropanes

Moreover, the simple and efficient hydrodehalogenation of 1,1-dihalocyclopropanes to their corresponding monohalo-cyclopropanes, as demonstrated with 1,1-dibromo- and 1,1-dichlorocyclopropanes, underscores the compound's significance in synthetic processes involving halogen manipulation (Dulayymi et al., 1996).

properties

IUPAC Name

1-bromo-1-(difluoromethyl)cyclopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF2/c5-4(1-2-4)3(6)7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWLOXHDOKTFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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